molecular formula C25H20FNO4 B11585554 2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

Cat. No.: B11585554
M. Wt: 417.4 g/mol
InChI Key: CNKHRLIIPWQRJS-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: This is achieved through nucleophilic substitution reactions, where a fluorine atom is introduced to the phenoxy ring.

    Coupling Reactions: The final step involves coupling the benzofuran core with the fluorophenoxy group and the propanamide moiety under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H20FNO4

Molecular Weight

417.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

InChI

InChI=1S/C25H20FNO4/c1-15-11-13-17(14-12-15)23(28)24-22(18-7-3-5-9-20(18)31-24)27-25(29)16(2)30-21-10-6-4-8-19(21)26/h3-14,16H,1-2H3,(H,27,29)

InChI Key

CNKHRLIIPWQRJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)OC4=CC=CC=C4F

Origin of Product

United States

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